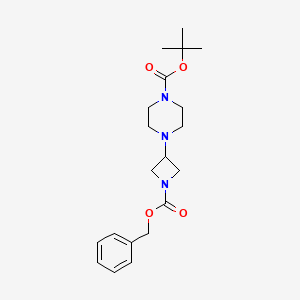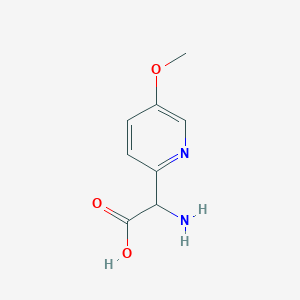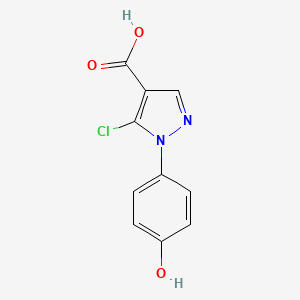
tert-Butyl 4-(1-((benzyloxy)carbonyl)azetidin-3-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(1-((benzyloxy)carbonyl)azetidin-3-yl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring, an azetidine ring, and a benzyloxycarbonyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-((benzyloxy)carbonyl)azetidin-3-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-(1-((benzyloxy)carbonyl)azetidin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 4-(1-((benzyloxy)carbonyl)azetidin-3-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological macromolecules. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is used as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(1-((benzyloxy)carbonyl)azetidin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The benzyloxycarbonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparación Con Compuestos Similares
- tert-Butyl 4-(1-((benzyloxy)carbonyl)piperidin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-(1-((benzyloxy)carbonyl)azetidin-3-yl)piperazine-1-carboxylate is unique due to the presence of both the azetidine and piperazine rings, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1245646-73-4 |
|---|---|
Fórmula molecular |
C20H29N3O4 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
tert-butyl 4-(1-phenylmethoxycarbonylazetidin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H29N3O4/c1-20(2,3)27-19(25)22-11-9-21(10-12-22)17-13-23(14-17)18(24)26-15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3 |
Clave InChI |
LVBJQLYHGOSQEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2CN(C2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Fluorophenyl)-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13084564.png)
![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13084571.png)


![N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide](/img/structure/B13084610.png)



![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13084645.png)

![7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13084655.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol](/img/structure/B13084657.png)


